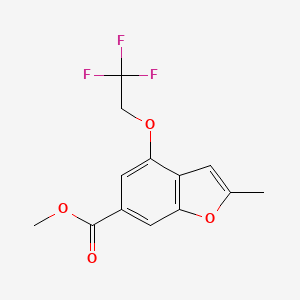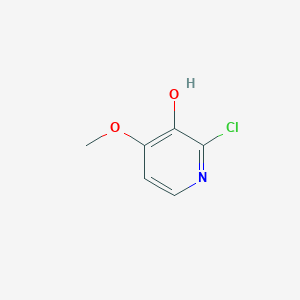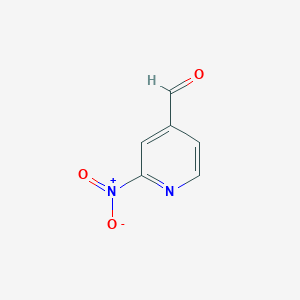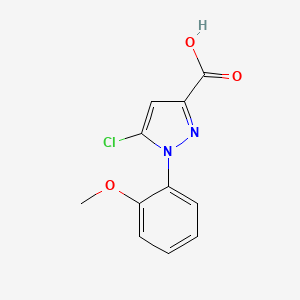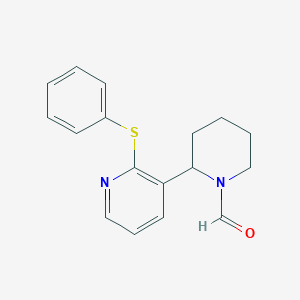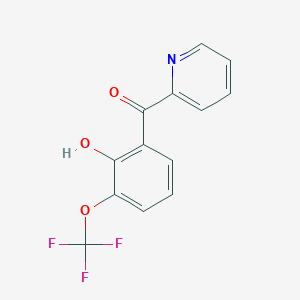
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is a chemical compound that features a trifluoromethoxy group attached to a benzoyl-pyridine structure. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a trifluoromethoxy group . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like NBS or DBH in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学研究应用
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-(2-Hydroxy-3-methoxybenzoyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(2-Hydroxy-3-chlorobenzoyl)pyridine: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .
属性
分子式 |
C13H8F3NO3 |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-3-4-8(12(10)19)11(18)9-5-1-2-7-17-9/h1-7,19H |
InChI 键 |
MKQBILHPPFWMPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)OC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
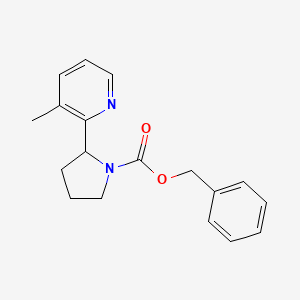


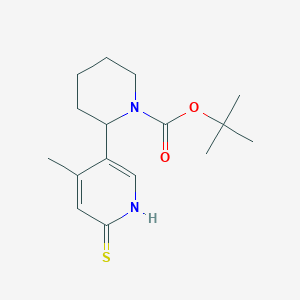
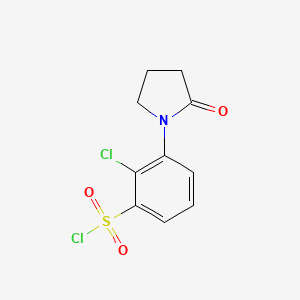

![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
